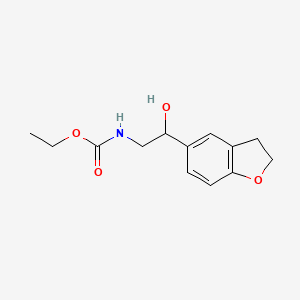
N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities : A study by Chandrashekaraiah et al. (2014) synthesized analogues of pyrimidine-azitidinone, which exhibited antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis.
Application in Organic Synthesis : According to Wan et al. (2002), Dimethylformamide (DMF) is used as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides. This method is particularly useful in small-scale reactions where the direct use of carbon monoxide gas is impractical.
Antifungal Effect : A study by Jafar et al. (2017) found that synthesized dimethylpyrimidin-derivatives exhibited significant antifungal activity, particularly against Aspergillus terreus and Aspergillus niger.
Anti-Inflammatory and Analgesic Activity : In research by Abu‐Hashem and Youssef (2011), novel pyrimidine derivatives were synthesized and found to have promising anti-inflammatory and analgesic activities.
Anticancer Drug Amplification : Strekowski et al. (1986) discussed the interaction of phleomycin amplifiers with DNA, which is crucial for understanding the molecular basis of anticancer drug amplification.
In Vitro and In Vivo Antitumor/Anticancer Activity : A study by Venkateshwarlu et al. (2014) demonstrated the synthesis of novel O-Mannich bases of dihydropyrimidinones with significant in vitro cytotoxic and antitumor activities.
Photophysical Properties and pH-Sensing Application : Research by Yan et al. (2017) highlighted the synthesis of pyrimidine-phthalimide derivatives, which exhibit solid-state fluorescence emission and potential for developing novel colorimetric pH sensors.
Synthesis and Pharmacological Screening : Kumar et al. (2017) investigated the synthesis and anti-inflammatory activity of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, showing significant reduction in oedema volume.
Wirkmechanismus
Target of Action
N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine, also known as DMAP, is a derivative of pyridine . It is widely used as a catalyst in chemical synthesis, including organic synthesis, pharmaceutical synthesis, pesticide synthesis, dye synthesis, and fragrance synthesis . The primary targets of DMAP are the reactants in these synthesis reactions.
Mode of Action
DMAP acts as a nucleophilic catalyst, enhancing the reactivity of many types of reactions such as acylation, alkylation, and etherification . It does this by interacting with its targets and facilitating the transfer of a functional group from one molecule to another. This results in the formation of new chemical bonds and the synthesis of new compounds.
Biochemical Pathways
The exact biochemical pathways affected by DMAP depend on the specific reaction it is catalyzing. In general, DMAP is involved in the transfer of functional groups in various biochemical pathways, leading to the synthesis of new compounds. The downstream effects of these reactions can vary widely, from the creation of new pharmaceuticals to the production of fragrances .
Result of Action
The molecular and cellular effects of DMAP’s action are primarily seen in the new compounds it helps to synthesize. These can range from pharmaceuticals with therapeutic effects at the cellular level, to dyes and fragrances with sensory effects at the macroscopic level .
Action Environment
The action, efficacy, and stability of DMAP can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the synthesis process . For example, DMAP’s catalytic activity can be enhanced under certain conditions, such as in the presence of a base or acid .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-13(2)9-3-4-11-10(12-9)14-5-7-15-8-6-14/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWOQLJKKMQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

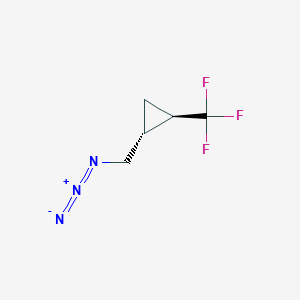
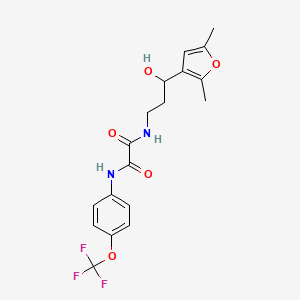
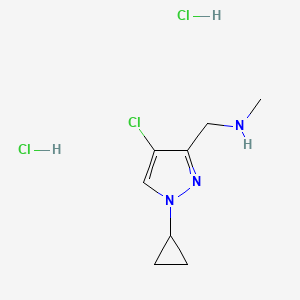
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)
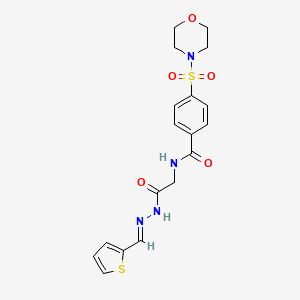
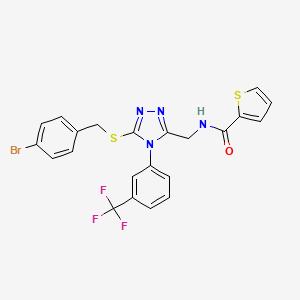
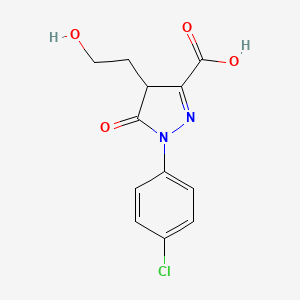
![5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2959689.png)
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2959690.png)
